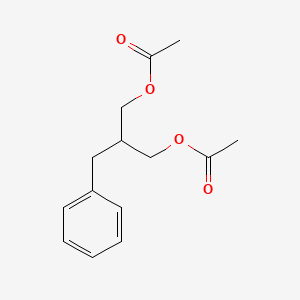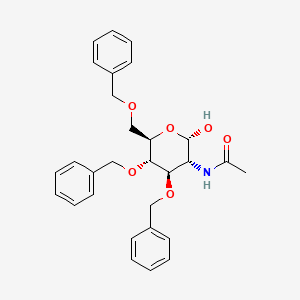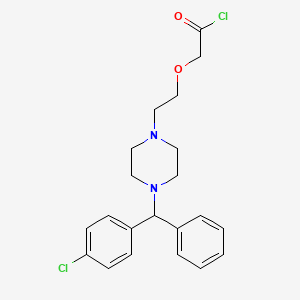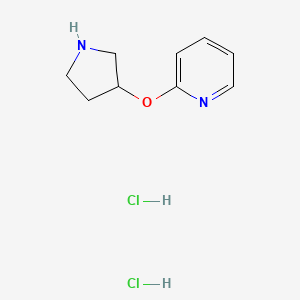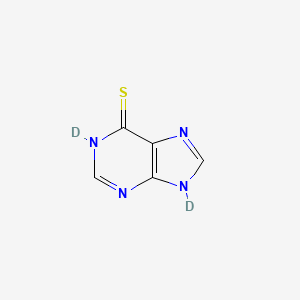
6-Mercaptopurine-d2
Overview
Description
6-Mercaptopurine-d2 is the deuterium labeled 6-Mercaptopurine . It is a purine analogue which acts as an antagonist of the endogenous purines and has been widely used as an antileukemic agent and immunosuppressive agent .
Synthesis Analysis
The synthesis of 6-Mercaptopurine derivatives has been studied, with four such derivatives synthesized and their anti-cancer activities analyzed . The aim of these studies is to investigate the bioactivity of 6-Mercaptopurine derivatives and discover new anti-cancer agents .Molecular Structure Analysis
The molecular structure of 6-Mercaptopurine has been investigated using density functional theory B3LYP . The geometries of ten configurations were optimized with full freedom . The geometrical structures, chemical bonds, molecular orbital properties, and density of states for partial configurations were analyzed based on the density functional calculations .Chemical Reactions Analysis
The chemical reactions of 6-Mercaptopurine have been studied in the context of its interactions with silver nanoparticles . The adsorption of 6-Mercaptopurine on nanomaterials has received a lot of attention because of the drug coordination to its chemotherapeutic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Mercaptopurine have been analyzed using density functional theory B3LYP . The influences of temperature and pressure on the stability of the predominant configurations in the gas phase were further considered using standard statistical thermodynamic methods from 50 to 500 K and at 1 bar or 100 bar .Scientific Research Applications
Solubility and Stability in Solvents
6-Mercaptopurine, known as Purinethol, has high solubility in alcoholic solvents compared to aqueous solvents, important for drug design and synthesis. Its stability in green and aqueous solvents was confirmed by Density Functional Theory (DFT) calculations and laboratory tests, indicating the preservation of its electronic properties in these solvents (Karamjavan et al., 2023).
Enhancement with Gold Nanoparticles
Gold nanoparticles can enhance the anti-leukemia action of 6-mercaptopurine. A significant increase in the antiproliferative effect against K-562 leukemia cells was observed with Au nanoparticles bearing 6-mercaptopurine, attributed to enhanced intracellular transport and subsequent release in lysosomes. This implies potential for reducing overall drug concentration and side effects (Podsiadlo et al., 2008).
Activation of Nuclear Hormone Receptor Nurr1
6-Mercaptopurine has been identified as a specific activator of the orphan nuclear hormone receptor Nurr1. This activity suggests a role for Nurr1 in mediating some antiproliferative effects of 6-mercaptopurine, potentially implicating it as a molecular target for leukemia treatment (Ordentlich et al., 2003).
Biofield Energy Treatment Effects
Biofield Energy Treatment on 6-mercaptopurine showed changes in its physicochemical and thermal properties, which might lead to better solubility, dissolution, absorption, and bioavailability. This treatment could be useful in designing better pharmaceutical formulations for treating various diseases (Trivedi et al., 2018).
Theoretical EPR Study for Radical Identification
A theoretical Electron Paramagnetic Resonance (EPR) study of 6-Mercaptopurine helped in identifying possible radicals of the drug, which is significant for understanding its mechanism as an antineoplastic agent and for immunosuppressive and anti-inflammatory applications (Tasdemir & Türkkan, 2017).
Safety And Hazards
Future Directions
The development of effective drug delivery systems is critical for improving treatment outcomes . A drug delivery system for colon cancer treatment has been developed by embedding 6-Mercaptopurine, an anticancer drug, in a thiolated gelatin/polyethylene glycol diacrylate hydrogel . This system continuously released 6-Mercaptopurine, the anticancer drug . The release rate of 6-Mercaptopurine was further accelerated in an acidic or glutathione environment that mimicked a tumor microenvironment .
properties
IUPAC Name |
1,9-dideuteriopurine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVAUDGFNGKCSF-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)N=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N1C=NC2=C1N=CN(C2=S)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010121 | |
| Record name | 6-Mercaptopurine-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801010121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dideuteriopurine-6-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)
